molecular formula C6H9N3O B096429 4-Amino-1,5-dimethylpyrimidin-2-one CAS No. 17634-60-5

4-Amino-1,5-dimethylpyrimidin-2-one

Cat. No.: B096429
CAS No.: 17634-60-5
M. Wt: 139.16 g/mol
InChI Key: AOUSVALLAUSDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1,5-dimethylpyrimidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is known for its unique structure, which includes a pyrimidinone ring substituted with amino and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethylpyrimidin-2-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with various aldehydes. This reaction is often carried out in methanol under reflux conditions, which allows for the formation of azomethine derivatives . The reaction proceeds under mild conditions, favoring the retention of labile ester groups and is completed in 1.5–2 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The synthesized compounds are typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1,5-dimethylpyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-1,5-dimethylpyrimidin-2-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Amino-1,5-dimethylpyrimidin-2-one stands out due to its unique combination of amino and methyl groups on the pyrimidinone ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions further enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

17634-60-5

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

4-amino-1,5-dimethylpyrimidin-2-one

InChI

InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10)

InChI Key

AOUSVALLAUSDCJ-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)N=C1N)C

Canonical SMILES

CC1=CN(C(=O)N=C1N)C

Key on ui other cas no.

17634-60-5

Synonyms

2(1H)-Pyrimidinone,4-amino-1,5-dimethyl-

Origin of Product

United States

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